![molecular formula C16H11BrN2OS B2871641 N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide CAS No. 307327-10-2](/img/structure/B2871641.png)

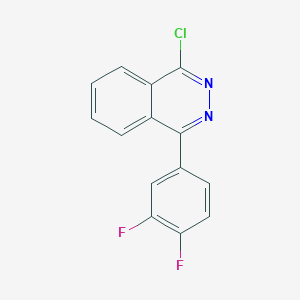

N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

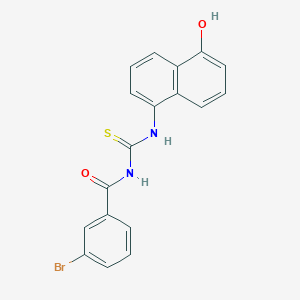

“N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide” is a chemical compound that contains a benzothiazole ring . Benzothiazole derivatives have attracted great interest due to their pharmaceutical and biological importance .

Synthesis Analysis

While specific synthesis information for “this compound” is not available, similar compounds have been synthesized in satisfactory yield and pharmacologically evaluated . For instance, a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized .Molecular Structure Analysis

The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Benzothiazole derivatives have been observed to have several biological activities such as antihypertensive activity, anti-inflammatory activity, antibacterial activity, anti-HIV activity, hypnotics activity, antiallergic activity, analgesic activity, fibrinogen receptor antagonist activity with antithrombotic activity, as bacterial DNA gyrase B inhibitor activity, antitumor and cytotoxic activity .Applications De Recherche Scientifique

Antimicrobial Activity

One study investigated the synthesis of bis-heterocycles, including derivatives of cinnamamide, and their antimicrobial properties. The research found certain cinnamamide derivatives displayed strong antibacterial and antifungal activities, highlighting their potential in antimicrobial drug development (Padmavathi et al., 2011).

Synthetic Methodologies

Research into the development of efficient synthetic methods for cinnamamide compounds has been extensive. For instance, a study focused on the palladium-catalyzed, ligand-controlled chemoselective oxidative coupling reactions of benzene derivatives with acrylamides under an oxygen atmosphere, offering a new pathway to synthesize cinnamamide derivatives with potential applications in medicinal chemistry (Harada, Yano, & Obora, 2013).

Antioxidant and Antimicrobial Agents

Cinnamyl compounds, derived from methoxylated phenylpropenes, were synthesized and evaluated for their antimicrobial and antioxidant activities. This study underscores the versatility of cinnamamide derivatives in creating potent antimicrobial and antioxidant agents, with some showing significant broad-spectrum activity against microorganisms (Sharma et al., 2013).

Catalytic Activities

A study on mono- and dinuclear palladium(II) benzothiazolin-2-ylidene complexes found these compounds to be effective catalysts for Heck coupling reactions. This research demonstrates the role of cinnamamide derivatives in catalysis, potentially benefiting organic synthesis and pharmaceutical manufacturing (Yen et al., 2006).

Fungicidal Activity

Innovative compounds combining isothiazole, 1,2,3-thiadiazole, and thiazole-based cinnamamide morpholine derivatives were synthesized and showed significant fungicidal activities. Such studies reveal the agricultural applications of cinnamamide derivatives, indicating their potential as fungicidal agents (Chen et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide, also known as (2E)-N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLPROP-2-ENAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall, leading to the death of the bacteria .

Biochemical Pathways

The inhibition of the DprE1 enzyme disrupts the arabinogalactan biosynthetic pathway . This disruption prevents the formation of the mycobacterial cell wall, affecting the bacteria’s ability to survive and reproduce .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By disrupting the synthesis of the bacterial cell wall, the compound causes the death of the bacteria, thereby exhibiting its anti-tubercular activity .

Propriétés

IUPAC Name |

(E)-N-(6-bromo-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLGPBXYJINZTA-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-10-(4-propan-2-ylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2871558.png)

![1-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2871561.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-methoxyethyl)ethanediamide](/img/structure/B2871562.png)

![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2871567.png)

![tert-butyl 2-bromo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2871572.png)

![8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2871574.png)

![3-methanesulfonyl-N-[5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2871579.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2871580.png)